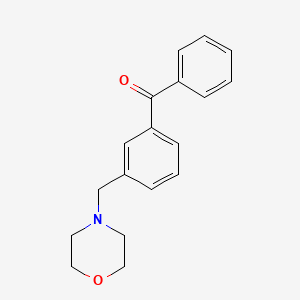

3-(Morpholinomethyl)benzophenone

Description

3-(Morpholinomethyl)benzophenone is a benzophenone derivative featuring a morpholine ring attached via a methylene group at the 3-position of the benzophenone backbone. Its molecular formula is C₁₈H₁₉NO₂, with a molecular weight of 293.35 g/mol (calculated from structural data in ). The morpholine group introduces both hydrophilic (oxygen atoms) and hydrophobic (cyclic amine) properties, enhancing solubility compared to non-polar benzophenone analogs . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals, as evidenced by its role in synthesizing derivatives like N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-(morpholinomethyl)benzamide ().

Properties

IUPAC Name |

[3-(morpholin-4-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOSHIWJAYLGKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607773 | |

| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763863-61-2 | |

| Record name | {3-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)benzophenone typically involves the reaction of benzophenone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where benzophenone is reacted with formaldehyde and morpholine under acidic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholinomethyl)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific acids/bases.

Major Products Formed

Oxidation: Benzophenone derivatives with additional oxygen-containing functional groups.

Reduction: Benzhydrol derivatives.

Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Morpholinomethyl)benzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)benzophenone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzophenones with Heterocyclic Moieties

4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone (CAS 898750-95-3)

- Structure: Differs by halogen substitutions (Cl at 4-position, F at 2-position) and a morpholinomethyl group at the 2'-position.

- Marketed for applications in specialty chemicals ().

- Applications : Used in pharmaceutical intermediates; halogenation may improve binding to hydrophobic enzyme pockets .

2-Chloro-3'-morpholinomethyl benzophenone (CAS 898791-89-4)

- Structure: Chlorine at 2-position and morpholinomethyl at 3'-position.

- Properties: Molecular weight 315.8 g/mol, LogP 3.4, topological polar surface area (TPSA) 29.5 Ų ().

- Safety : Classified as an irritant, requiring protective equipment during handling (inferred from analogs in ).

4'-Cyano-3-piperidinomethyl benzophenone

- Structure: Cyano group at 4'-position and piperidinomethyl at 3-position.

- Properties: The piperidine group (saturated six-membered amine ring) offers greater conformational flexibility compared to morpholine. The cyano group enhances electronic withdrawal, affecting reactivity in nucleophilic substitutions.

- Applications : Likely utilized in drug discovery for its dual electronic and steric modulation .

Halogenated Benzophenones

3-Bromobenzophenone (CAS 1016-77-9)

- Structure: Bromine at the 3-position of the benzophenone backbone.

- Applications : Intermediate in organic synthesis; bromine serves as a leaving group in cross-coupling reactions ().

2,4-Dichloro-3'-morpholinomethyl benzophenone

- Structure: Dichloro substitution at 2,4-positions and morpholinomethyl at 3'-position.

- Properties : Increased molecular weight and lipophilicity due to halogens. Safety data indicate irritant properties, necessitating careful handling ().

- Applications: Potential use in agrochemicals, where halogenation improves stability against metabolic degradation .

Functionalized Derivatives for Kinase Inhibition

- AT9283 : Inhibits Syk kinase (IC₅₀ ~0.58 μM for mast cell degranulation) by targeting downstream signaling proteins like LAT and PLCγ1. The morpholine group likely enhances solubility and bioavailability .

- Key Difference: AT9283’s urea linker and heterocyclic core enable multi-kinase inhibition, whereas 3-(Morpholinomethyl)benzophenone lacks these features, limiting direct pharmacological activity .

Solubility and LogP

- This compound: Moderate solubility in polar solvents due to morpholine’s oxygen atoms; LogP ~3.4 (estimated from analogs in ).

- Halogenated Analogs: Higher LogP (e.g., ~4.0 for 4-Chloro-2-fluoro-2'-morpholinomethyl benzophenone) due to halogen-induced hydrophobicity .

Biological Activity

3-(Morpholinomethyl)benzophenone, a derivative of benzophenone, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a morpholine group attached to the benzophenone structure. Its chemical formula is , and it possesses a molecular weight of approximately 285.34 g/mol. The morpholine moiety is significant for its influence on the compound's biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzophenone with morpholine derivatives under specific conditions. The general reaction can be outlined as follows:

- Starting Materials : Benzophenone and morpholine.

- Reaction Conditions : Typically carried out in an organic solvent with a catalyst.

- Yield : The yield can vary based on reaction conditions but is generally optimized for maximum output.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating various benzophenone derivatives, it was found that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Strong against Staphylococcus aureus and Escherichia coli | 32 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. In vitro studies revealed that the compound inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and survival, such as the PI3K/Akt pathway.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various benzophenone derivatives highlighted that this compound exhibited superior antibacterial properties compared to its analogs. The study utilized disk diffusion methods to assess efficacy against clinical strains.

- Anticancer Research : In a comparative study involving multiple compounds, this compound was evaluated for its cytotoxic effects on cancer cells. Results indicated that it was more effective than traditional chemotherapeutics at similar concentrations, suggesting potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Morpholinomethyl benzophenone | Lacks the specific substituent at the 3-position | Moderate antimicrobial activity |

| 3-Bromo-3'-morpholinomethyl benzophenone | Enhanced reactivity due to bromine substitution | Stronger antimicrobial properties |

| Benzophenone-3 | Commonly used in sunscreens | Limited antibacterial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.